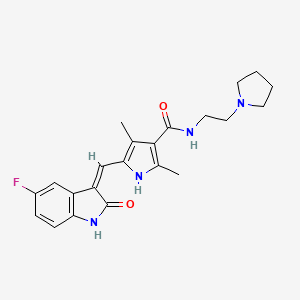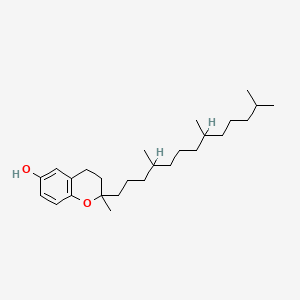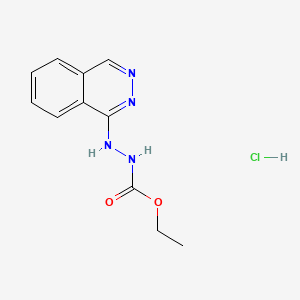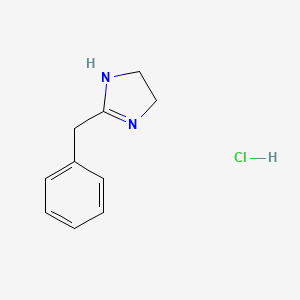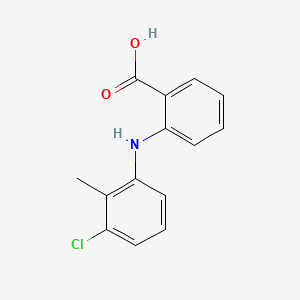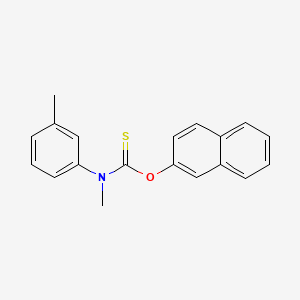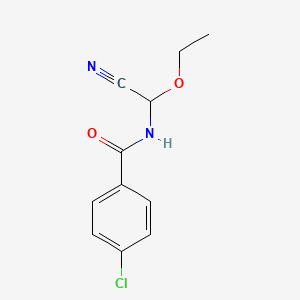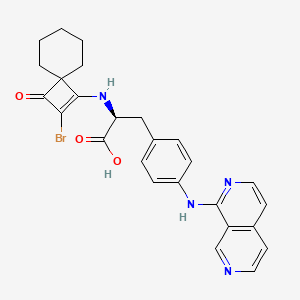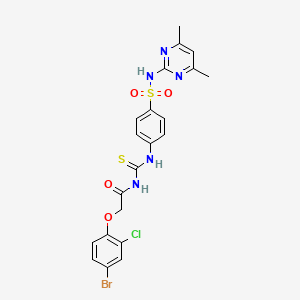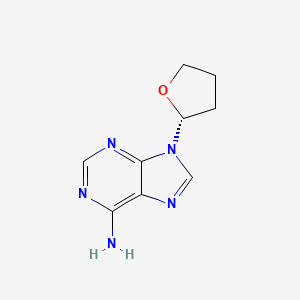
9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
SQ 22536 is extensively used in scientific research due to its ability to inhibit adenylyl cyclase. Some of its applications include:
Chemistry: Studying the role of cAMP in various chemical reactions and processes.
Biology: Investigating the effects of cAMP on cellular functions and signaling pathways.
Medicine: Exploring its potential therapeutic applications in diseases where cAMP signaling is involved, such as cardiovascular diseases and diabetes
Industry: Used in the development of new drugs and therapeutic agents targeting cAMP pathways.
Mécanisme D'action
Target of Action
The primary target of 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine is the cytokinin oxidase/dehydrogenase (CKX) enzyme, specifically from Arabidopsis thaliana (AtCKX2) . CKX plays a crucial role in the regulation of cytokinins, hormones that control various processes in plants, including cell division and differentiation, seed germination, bud formation, and senescence .
Mode of Action
The compound interacts with its target, the CKX enzyme, by inhibiting its activity . This inhibition affects the cytokinin signaling pathway, as evidenced by the induction of ARR5 gene expression, a member of the A-type response regulator family classified as cytokinin primary response genes .
Biochemical Pathways
The inhibition of CKX leads to an increase in cytokinin levels, which in turn affects multiple biochemical pathways. Cytokinins are involved in numerous processes in plants, including cell division and differentiation, regulation of seed germination, bud formation, and senescence . Therefore, the compound’s action can have wide-ranging effects on plant growth and development.
Pharmacokinetics
Similar compounds have been shown to be metabolized to their active forms via enzymatic processes
Result of Action
The inhibition of CKX by this compound leads to increased cytokinin activity, which can have positive effects on plant growth and development . For example, in vitro and in vivo experiments with similar compounds have shown positive effects on plant growth and development . These effects are also reflected in increased yields of some crops, such as wheat, corn, and oilseed rape, and some vegetables .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on the specific plant species and growth conditions
Analyse Biochimique
Biochemical Properties
9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine plays a significant role in biochemical reactions, particularly those involving nucleic acids. It interacts with enzymes such as adenylate cyclase, which is crucial for the conversion of ATP to cyclic AMP (cAMP). This interaction can inhibit the enzyme’s activity, thereby affecting the levels of cAMP within the cell . Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are diverse and profound. It has been observed to influence cell signaling pathways, particularly those involving cAMP, which plays a pivotal role in regulating cellular metabolism, gene expression, and cell proliferation . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the metabolic flux, impacting the overall energy balance within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenylate cyclase, inhibiting its activity and reducing the production of cAMP . This inhibition can lead to downstream effects on various signaling pathways that rely on cAMP as a secondary messenger. Additionally, this compound can interact with other enzymes and proteins, either inhibiting or activating their functions, which in turn affects cellular processes such as gene expression and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular stress, apoptosis, and toxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It interacts with enzymes such as adenylate cyclase, affecting the levels of cAMP and other metabolites within the cell . These interactions can influence metabolic flux and the overall balance of metabolites, impacting cellular energy homeostasis and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity within different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
La synthèse de SQ 22536 implique la réaction de l'adénine avec le tétrahydrofurane dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est effectuée sous une température et une pression contrôlées pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour produire du SQ 22536 en quantités importantes .
Analyse Des Réactions Chimiques
SQ 22536 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier sa structure, conduisant à différents dérivés.
Substitution : SQ 22536 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
SQ 22536 est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber l'adénylyl cyclase. Certaines de ses applications comprennent :
Chimie : Étude du rôle de l'AMPc dans diverses réactions et processus chimiques.
Biologie : Investigation des effets de l'AMPc sur les fonctions cellulaires et les voies de signalisation.
Médecine : Exploration de ses applications thérapeutiques potentielles dans les maladies où la signalisation de l'AMPc est impliquée, telles que les maladies cardiovasculaires et le diabète
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de l'AMPc.
5. Mécanisme d'action
SQ 22536 exerce ses effets en inhibant l'adénylyl cyclase, une enzyme responsable de la conversion de l'adénosine triphosphate (ATP) en adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, SQ 22536 réduit les niveaux d'AMPc dans les cellules, affectant ainsi diverses voies de signalisation dépendantes de l'AMPc . Cette inhibition peut avoir un impact sur des processus tels que l'activation de la protéine kinase A, l'expression des gènes et le métabolisme cellulaire .
Comparaison Avec Des Composés Similaires
SQ 22536 est unique en raison de son inhibition spécifique de l'adénylyl cyclase. Des composés similaires comprennent :
2’,5’-Didésoxyadénosine : Un autre inhibiteur de l'adénylyl cyclase avec une puissance et une spécificité différentes.
Chlorhydrate de MDL-12,330A : Un puissant inhibiteur de l'adénylyl cyclase avec une structure chimique différente.
Sel de sodium de monophosphate cyclique d'adénosine 3’,5’-N6,2’-O-dibutyrylé : Un analogue de l'AMPc qui peut imiter les effets de l'AMPc dans les cellules.
Ces composés diffèrent par leurs structures chimiques, leurs puissances et leurs spécificités, ce qui fait de SQ 22536 un outil unique pour étudier les processus liés à l'AMPc .
Propriétés
IUPAC Name |
9-(oxolan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMZCMKHPHFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-31-9 | |
| Record name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17318-31-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Tetrahydrofuryl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




